molecular formula C12H9N3S B11876608 4-(Quinolin-5-yl)thiazol-2-amine

4-(Quinolin-5-yl)thiazol-2-amine

Cat. No.: B11876608
M. Wt: 227.29 g/mol
InChI Key: KLTSHYMIAPSLPK-UHFFFAOYSA-N
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Description

4-(Quinolin-5-yl)thiazol-2-amine is a sophisticated heterocyclic compound that integrates a quinoline moiety with a 2-aminothiazole scaffold, two structures of profound significance in medicinal chemistry. This molecular framework is designed for researchers investigating novel therapeutic agents, particularly in the fields of infectious diseases and oncology. The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities. Quinoline derivatives have demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, the quinoline scaffold is a cornerstone in anticancer research , with numerous derivatives acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . The 2-aminothiazole unit is a critical pharmacophore that significantly enhances the bioactivity profile of the molecule. This moiety is frequently employed in the synthesis of novel compounds with promising antimicrobial and anticancer properties . The presence of the thiazole ring contributes to strong binding interactions with microbial and enzymatic targets, such as bacterial DNA gyrase, which is a validated target for antibacterial therapy . The strategic fusion of these two systems in a single molecule creates a synergistic platform for drug discovery. Researchers can utilize this compound as a key precursor or intermediate to develop and optimize new chemical entities. Structure-activity relationship (SAR) studies suggest that incorporating bulky, lipophilic aromatic systems and specific electron-withdrawing groups can significantly enhance the compound's biological potency and selectivity . This product is intended for chemical and pharmaceutical research applications only. It is supplied with comprehensive analytical data to ensure identity and purity. Researchers are strongly encouraged to consult the relevant safety data sheets (SDS) before use. For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

4-quinolin-5-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-3-1-5-10-8(9)4-2-6-14-10/h1-7H,(H2,13,15)

InChI Key

KLTSHYMIAPSLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=CSC(=N3)N

Origin of Product

United States

Synthetic Methodologies for 4 Quinolin 5 Yl Thiazol 2 Amine and Its Derivatives

Established Synthetic Pathways for Thiazol-2-amine Core Structure

The formation of the 2-aminothiazole (B372263) scaffold is a cornerstone of many synthetic routes. Several classical and modified reactions are employed to generate this crucial heterocyclic core.

The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. derpharmachemica.com The classic approach involves the condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide. researchgate.netbepls.com This reaction provides a direct and efficient route to the 2-aminothiazole core structure.

In the context of synthesizing the target compound, this would typically involve the reaction of a 2-haloacetylquinoline with thiourea. The general reaction is depicted as the condensation of an α-haloketone with a thioamide. researchgate.net

To improve efficiency, various modifications to the Hantzsch synthesis have been developed. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov Furthermore, the synthesis has been adapted for use in heated microreactor systems, demonstrating its utility for generating libraries of analogous compounds efficiently. rsc.org

Table 1: Overview of Hantzsch Thiazole Synthesis

Reactant 1Reactant 2General ProductKey Features
α-HaloketoneThiourea2-AminothiazoleFundamental, widely used method.
α-HaloketoneSubstituted ThioureaN-Substituted-2-aminothiazoleAllows for diversity at the 2-amino position.
2-Chloroacetyl derivativeThiourea4-Substituted-thiazol-2-amineDirect route to C4-functionalized thiazoles.

Beyond the Hantzsch method, other cyclocondensation reactions offer alternative pathways to the thiazole ring. These methods may involve different starting materials and reaction mechanisms, providing versatility in synthesis design. One notable alternative is the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which provides a novel route to highly functionalized thiazoles. acs.orgcapes.gov.br Other specialized cyclocondensation reactions can be used to form related polyazaheterocycles, where the principles of ring formation can be adapted for thiazole synthesis. nih.gov These methods can be advantageous when the required α-haloketone for a Hantzsch synthesis is unstable or difficult to access.

Strategies for Incorporating the Quinoline (B57606) Moiety at Position 4 of the Thiazole Ring

Attaching the bulky quinoline group specifically at the C4 position of the thiazole ring is a key synthetic challenge that can be addressed through several strategic approaches.

Modern cross-coupling reactions are powerful tools for forging carbon-carbon bonds between aromatic systems. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to link a quinoline-boronic acid (or stannane) with a 4-halothiazole derivative, or vice versa.

Recent research has also highlighted one-pot processes that combine traditional cross-coupling with C-H functionalization, using the quinoline substrate itself as a directing group or ligand for the palladium catalyst. nih.gov Another approach involves the deoxygenative C-H functionalization of quinoline N-oxides, which can be activated to react with sulfur-based nucleophiles, offering a pathway to quinoline-sulfur bond formation that can be a precursor to thiazole ring construction. organic-chemistry.org These methods represent highly efficient and atom-economical strategies for creating the quinoline-thiazole linkage.

A highly convergent strategy involves a multi-step sequence where the thiazole ring is constructed directly onto a quinoline-containing precursor. This method offers precise control over the final structure. A common approach begins with a functionalized quinoline, such as 5-aminoquinoline (B19350) or 5-acetylquinoline.

For instance, a synthetic route can be designed starting from a diamine-substituted quinoline. scielo.br This precursor is then converted into a key thiourea intermediate. Subsequent reaction of this quinolinyl-thiourea with a suitable α-haloketone via the Hantzsch synthesis directly yields the desired 4-(quinolin-yl)thiazol-2-amine architecture. This multi-step approach allows for the introduction of various substituents on both the quinoline and thiazole rings through the careful selection of starting materials and reagents. scielo.brnih.gov

Table 2: Example of a Multi-Step Synthesis for a Quinoline-Thiazole Hybrid

StepStarting MaterialReagent(s)Intermediate/ProductPurposeReference
1N1-(7-chloroquinolin-4-yl)ethane-1,2-diamineThiophosgeneIsothiocyanate intermediateFormation of the thiourea precursor moiety. scielo.br
2Isothiocyanate intermediateAmmonia1-(2-((7-chloroquinolin-4-yl)amino)ethyl)thioureaCreation of the key thiourea intermediate. scielo.br
31-(2-((7-chloroquinolin-4-yl)amino)ethyl)thiourea2-Bromoacetophenone derivativesQuinoline-thiazole hybridsHantzsch cyclization to form the final product. scielo.br

Novel Synthetic Routes for 4-(Quinolin-5-yl)thiazol-2-amine Analogues

The development of novel synthetic methods is crucial for accessing new analogues with potentially enhanced properties. Researchers are continuously exploring more efficient, sustainable, and versatile routes.

Recent advancements include innovative protocols for creating fused thiazolo[5,4-g]quinazolin-8-ones, which are structural analogues. These methods can involve palladium-catalyzed C-H functionalization and intramolecular C-S bond formation to construct the complex heterocyclic system. mdpi.com Such strategies often provide access to structures that are difficult to obtain through traditional means.

Another area of innovation is the use of direct arylation reactions to introduce aryl groups onto the thiazole ring, which is a more atom-efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net Additionally, cascade or one-pot multicomponent reactions are being developed to synthesize complex thiazole derivatives, including thiazoloquinolinones, in a single, efficient step from simple precursors. rsc.orgnih.gov The application of Mannich reactions has also been described as a simple and highly efficient procedure for synthesizing novel thiazol-2-amines from secondary amines. nih.gov

Table 3: Summary of Novel Synthetic Approaches for Analogues

MethodKey FeatureAdvantage(s)Target Analogue ClassReference
Pd-catalyzed C-H Functionalization/C-S Bond FormationIntramolecular cyclizationAccess to complex, fused ring systems.Thiazolo[5,4-g]quinazolin-8-ones mdpi.com
Direct ArylationC-H activation for aryl couplingHigh atom economy, avoids pre-functionalization.5-Aryl-4-(pyrimidinyl)thiazol-2-amines researchgate.net
One-Pot Multicomponent ReactionCombines multiple steps without isolation of intermediates.High efficiency, reduced waste, operational simplicity.Thiazoloquinolinone derivatives nih.gov
Mannich ReactionReaction with secondary aminesSimple and efficient route to N-substituted derivatives.N-substituted thiazol-2-amines nih.gov

One-Pot Reaction Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methodologies have been developed for the synthesis of thiazole derivatives, which can be adapted for the preparation of this compound. These methods often involve the in-situ generation of one of the key intermediates.

For instance, a one-pot, three-component reaction can be envisioned, combining a quinoline derivative, a source of the C2-fragment (like an α-haloacetyl compound), and a thiourea equivalent. rsc.org This approach streamlines the synthesis by avoiding the isolation of the intermediate α-haloketone. Multicomponent reactions are highly valued for their ability to generate molecular complexity in a single step. rsc.org

Another one-pot strategy involves the reaction of an appropriate quinoline precursor with reagents that form the thiazole ring in a single synthetic operation. For example, the reaction of an aminoquinolin-4-ol derivative can be a starting point for the one-pot synthesis of fused thiazolo[4,5-c]quinoline systems. researchgate.net

Application of Specific Catalytic Systems and Reaction Conditions

The efficiency and yield of the Hantzsch thiazole synthesis can be significantly influenced by the choice of catalyst and reaction conditions. While the classic Hantzsch synthesis can be performed under thermal conditions, often in a solvent like ethanol, modern variations employ catalysts to improve reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov The use of catalysts such as iodine can also promote the condensation reaction between the α-haloketone and thiourea. nih.gov Furthermore, solvent-free conditions have been explored, offering an environmentally friendly alternative that can lead to rapid reactions and easy product isolation. organic-chemistry.org The choice of base is also critical in facilitating the cyclization and final aromatization steps of the thiazole ring formation.

Structural Diversification and Derivatization of the this compound Scaffold

The therapeutic potential of the this compound scaffold can be fine-tuned through structural modifications at various positions. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity to biological targets.

Chemical Modifications at the Thiazole-2-amine Group

The 2-amino group of the thiazole ring is a common site for derivatization. It can readily undergo reactions such as acylation, alkylation, and the formation of Schiff bases.

Acylation: Reaction with acid chlorides or anhydrides introduces an amide functionality. For example, acetylation with acetic anhydride (B1165640) or reaction with benzoyl chloride can be used to introduce acetyl or benzoyl groups, respectively. mdpi.com

Schiff Base Formation: Condensation with various aldehydes and ketones yields the corresponding imines (Schiff bases). nih.gov These imines can serve as intermediates for further functionalization or can themselves possess biological activity.

Urea (B33335) and Thiourea Derivatives: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively.

These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Regioselective Substitutions on the Quinoline Ring System

The quinoline ring offers multiple positions for substitution, allowing for a high degree of structural diversity. The position of substituents on the quinoline ring can significantly impact the molecule's interaction with biological targets. mdpi.com

Regioselective substitution reactions are crucial for controlling the placement of functional groups. For instance, nucleophilic aromatic substitution (SNAr) on halo-substituted quinolines is a common strategy. The reactivity of different positions on the quinoline ring towards nucleophilic attack can be influenced by the electronic nature of the ring and the substituents present. nih.gov For example, in 2,4-dichloroquinolines, the 4-position is generally more susceptible to nucleophilic attack by amines. nih.gov

Common modifications include the introduction of:

Halogens (e.g., fluorine, chlorine, bromine)

Alkyl or aryl groups

Alkoxy or aryloxy groups

Nitro groups

Integration of Additional Heterocyclic and Aromatic Moieties

To explore a wider chemical space and potentially enhance biological activity, additional heterocyclic or aromatic rings can be incorporated into the this compound scaffold.

This can be achieved by:

Fusion of a heterocyclic ring to the quinoline core: This creates polycyclic systems like thiazolo[4,5-c]quinolines or thiazolo[5,4-f]quinazolines. researchgate.nethmdb.camdpi.com

Attachment of a heterocyclic or aromatic ring as a substituent: This can be done at various positions on the quinoline or thiazole rings. For instance, another heterocyclic ring can be introduced via a linker to the 2-amino group of the thiazole. mdpi.com Similarly, aryl or heteroaryl groups can be attached to the quinoline ring through cross-coupling reactions.

The integration of moieties such as pyrazole (B372694), triazole, imidazole, or other thiazole rings has been explored to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.comnuph.edu.ua

Interactive Data Tables

Table 1: Synthetic Methodologies for Thiazole Derivatives

MethodKey ReactantsConditionsNotes
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideThermal or MicrowaveA classic and widely used method. synarchive.comyoutube.com
One-Pot, Three-Component Reaction Quinoline derivative, α-Haloacetyl compound, ThioureaCatalyticEfficient and atom-economical. rsc.org
Catalytic Cyclocondensation α-Haloketone, ThioureaIodine, KSFImproved yields and reaction rates. nih.govresearchgate.net
Solvent-Free Synthesis α-Haloketone, ThioureaNeatEnvironmentally friendly approach. organic-chemistry.org

Table 2: Examples of Structural Modifications on the Thiazole-2-amine Group

ModificationReagentResulting Functional Group
Acylation Acid Chloride/AnhydrideAmide
Schiff Base Formation Aldehyde/KetoneImine
Urea Formation IsocyanateUrea
Thiourea Formation IsothiocyanateThiourea

Table 3: Common Substituents on the Quinoline Ring

SubstituentMethod of Introduction
Halogen Halogenation
Alkyl/Aryl Cross-coupling Reactions
Alkoxy/Aryloxy Nucleophilic Aromatic Substitution
Nitro Nitration

In Vitro Biological Activity Spectrum of 4 Quinolin 5 Yl Thiazol 2 Amine Derivatives

Antimicrobial Activity Investigations

Derivatives of 4-(quinolin-5-yl)thiazol-2-amine have demonstrated significant potential as antimicrobial agents, with studies exploring their effectiveness against a wide array of bacteria and fungi.

Antibacterial Efficacy against Gram-Positive Bacterial Strains

A number of this compound derivatives have shown promising activity against Gram-positive bacteria, including drug-resistant strains. For instance, certain thiazole-quinolinium derivatives have exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov In some cases, these compounds were found to be significantly more potent than conventional antibiotics like methicillin. nih.gov The minimum inhibitory concentration (MIC) values for these derivatives against S. aureus strains, including MRSA, have been reported in the range of 1–32 μg/mL. nih.gov Specifically, compounds designated as 4g and 4m have shown notable activity against S. aureus ATCC 6538 with MIC values of 7.81 μg/mL. nih.govacs.org Against a clinical isolate of MRSA, compound 4g was found to be eight times more effective than the standard drug, with an MIC of 3.91 μg/mL, while compound 4m was four times more effective with an MIC of 7.81 μg/mL. nih.govacs.org

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Thiazole-quinolinium derivatives S. aureus (including MRSA) 1-32 nih.gov
Thiazole-quinolinium derivatives Vancomycin-resistant E. faecium 2-32 nih.gov
Compound 4g S. aureus (ATCC 6538) 7.81 nih.govacs.org
Compound 4m S. aureus (ATCC 6538) 7.81 nih.govacs.org
Compound 4n S. aureus (ATCC 6538) 62.50 nih.gov
Compound 4g Methicillin-resistant S. aureus (MRSA) 3.91 nih.govacs.org
Compound 4m Methicillin-resistant S. aureus (MRSA) 7.81 nih.govacs.org

Antibacterial Efficacy against Gram-Negative Bacterial Strains

The antibacterial spectrum of these derivatives extends to Gram-negative bacteria as well. Research has indicated that some thiazole-quinolinium compounds can inhibit the growth of Escherichia coli, including a drug-resistant NDM-1 strain, with MIC values ranging from 0.5 to 64 μg/mL. nih.gov This is particularly noteworthy as the control antibiotics, including methicillin, vancomycin, ampicillin, and rifampin, were ineffective against the NDM-1 strain. nih.gov For instance, compound 4g demonstrated an MIC of 7.81 μg/mL and 3.91 μg/mL against E. coli ATCC 35218 and ATCC 25922 respectively, proving to be more effective than chloramphenicol. acs.org Similarly, compound 4m was four times more effective against E. coli ATCC 35218 and twice as effective against E. coli ATCC 25922. acs.org Other studies have also reported the synthesis of steroidal thiazolo quinoxaline (B1680401) derivatives that showed better antibacterial activity against E. coli than the standard drug amoxicillin. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Thiazole-quinolinium derivatives E. coli (including NDM-1 strain) 0.5-64 nih.gov
Compound 4g E. coli (ATCC 35218) 7.81 acs.org
Compound 4g E. coli (ATCC 25922) 3.91 acs.org
Compound 4m E. coli (ATCC 35218) 7.81 acs.org
Compound 4m E. coli (ATCC 25922) 7.81 acs.org
Thiazole (B1198619) 4 Proteus mirabilis 125 researchgate.net
Thiazole 4 Shigella dysenteriae 62.5 researchgate.net

Antifungal Efficacy against Fungal Pathogens

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Studies have shown that these compounds can be effective against various fungal pathogens, including Candida species and dermatophytes. nih.gov For example, a series of quinoline-thiazole derivatives were tested against four fungal strains, with compound 4m emerging as a potent antifungal agent with low cytotoxicity. nih.gov Several derivatives exhibited remarkable activity against Candida glabrata (ATCC 90030), with compounds 4b, 4e, and 4f showing MIC90 values of less than 0.06 μg/mL, which is significantly more potent than the standard antifungal ketoconazole. nih.govacs.org Other derivatives also displayed good activity against C. glabrata, with MIC90 values of 1.95 μg/mL. nih.govacs.org Furthermore, some quinoline (B57606) derivatives demonstrated selective action, with certain compounds being more effective against Candida species (MICs of 25–50 μg/mL) and others showing more potent activity against dermatophytes (MICs of 12.5–25 μg/mL). nih.gov

Table 3: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Compound 2 Candida spp. 50 (Geometric Mean) nih.gov
Compound 3 Candida spp. 47.19 (Geometric Mean) nih.gov
Compound 5 Dermatophytes 19.14 (Geometric Mean) nih.gov
Compounds 4b, 4e, 4f C. glabrata (ATCC 90030) <0.06 (MIC90) nih.govacs.org
Compounds 4a, 4d, 4i, 4k-n C. glabrata (ATCC 90030) 1.95 (MIC90) nih.govacs.org
Compound 4g C. glabrata (ATCC 90030) 15.63 (MIC90) nih.govacs.org
Compound 4h C. glabrata (ATCC 90030) 31.25 (MIC90) nih.govacs.org
Compound 4c C. glabrata (ATCC 90030) 62.50 (MIC90) nih.govacs.org

In Vitro Mechanistic Insights into Antimicrobial Action

Preliminary studies into the mechanism of antimicrobial action suggest that some this compound derivatives may exert their effects by targeting bacterial cell division. It has been observed that certain thiazole-quinolinium compounds can alter the morphology of bacterial cells, causing them to elongate. nih.govrsc.org Biochemical assays have indicated that specific derivatives, such as 4a4 and 4b4, stimulate the polymerization of the FtsZ protein in bacterial cells. nih.gov The FtsZ protein is crucial for the formation of the Z-ring, a key step in bacterial cell division. By disrupting the dynamic assembly of FtsZ and the formation of the Z-ring, these compounds effectively inhibit bacterial proliferation. nih.govrsc.org

Anti-Proliferative and Anticancer Activity Assessments

The quinoline-thiazole scaffold has also been extensively evaluated for its potential in cancer therapy, with numerous derivatives demonstrating significant cytotoxic effects against a variety of human cancer cell lines.

Efficacy against Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HCT-116, HT-29, HL60, K562)

Derivatives of this compound have shown a broad range of anti-proliferative activity. For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and tested against lung cancer cell lines, with one compound exhibiting an IC50 of 0.44 μM against A549 cells. nih.gov Another study on thiazolo[5,4-b]quinoline derivatives found one compound to be four times more cytotoxic to K-562 human leukemia cells than to non-tumoral peripheral blood mononuclear cells. nih.gov

Thiazole derivatives have also been found to be active against colon cancer cell lines such as HCT-116 and HT-29. niscpr.res.inresearchgate.netbau.edu.lb Some thiazolidin-4-one derivatives displayed potent cytotoxic activity against MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116, and A549 cell lines, with IC50 values in the micromolar and even nanomolar range for some compounds. nih.govnih.gov For example, certain derivatives showed potent CDK2 inhibitory activity and cytotoxicity against MCF-7 and HepG2 cells with IC50 values of 0.54 µM and 0.24 µM, respectively. nih.gov Another study reported a thiazole derivative with an IC50 of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells. mdpi.com

Furthermore, derivatives have been tested against leukemia cell lines like HL-60, K562, and others. rsc.orgnih.gov One thiazolo[5,4-b]quinoline derivative showed promising activity against the HL-60 cell line with an IC50 of 2.41 μM. rsc.org Other studies have also documented the efficacy of thiazole derivatives against various cancer cell lines, highlighting the versatility of this chemical scaffold in anticancer research. researchgate.netmdpi.com

Table 4: Anti-Proliferative Activity of this compound Derivatives against Human Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) A549 (Lung) 0.44 nih.gov
Thiazolidin-4-one derivative (4) A549 (Lung) 0.35 nih.gov
Thiazolidin-4-one derivative (2) MCF-7 (Breast) 0.54 nih.gov
Thiazole derivative (4c) MCF-7 (Breast) 2.57 mdpi.com
Thiazolidin-4-one derivative (2) HepG2 (Liver) 0.24 nih.gov
Thiazole derivative (4c) HepG2 (Liver) 7.26 mdpi.com
Thiazol-5(4H)-one derivatives (4f, 5a, 8f, 8g, 8k) HCT-116 (Colon) 2.89 - 9.29 nih.gov
Thiazolo[5,4-b]quinoline derivative (D3CLP) K-562 (Leukemia) Not specified, but 4x more cytotoxic than to normal cells nih.gov
Thiazolo[5,4-b]quinoline derivative (4c) HL-60 (Leukemia) 2.41 rsc.org
Thiazolidin-4-one derivative (7) K562 (Leukemia) 0.75 nih.gov
2-((4-methoxyphenyl) thiazol-2(3H)-ylidene)amino)(3-nitrophenyl)methyl) cyclohexanone (B45756) (4g) HCT-116 (Colon) Active niscpr.res.in
2-((4-chlorophenyl)((4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclohexanone (4r) HCT-116 (Colon) Active niscpr.res.in
1,3,4-thiadiazole derivatives (VR24, VR27) HT-29 (Colon) <10 nih.gov

In Vitro Cellular Mechanistic Pathways (e.g., cell cycle modulation, apoptosis induction, enzyme inhibition relevant to cancer)

Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various cellular mechanisms, including the modulation of the cell cycle and the induction of apoptosis (programmed cell death).

Cell Cycle Modulation:

Certain thiazole derivatives have demonstrated the ability to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some thiazol-5(4H)-one derivatives have been found to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which share structural similarities, revealed that the lead compound induced G1-phase arrest in A549 lung cancer cells in a concentration-dependent manner. nih.gov This was further corroborated by western blot analysis. nih.gov The ability to halt the cell cycle is a crucial mechanism for controlling tumor growth. nih.govresearchgate.net

Apoptosis Induction:

Inducing apoptosis is a key strategy in cancer therapy. Several studies have highlighted the pro-apoptotic capabilities of thiazole-containing compounds. For example, 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells. nih.gov One particular thiazol-5(4H)-one derivative, compound 5a, was observed to induce a total apoptotic effect of 13.79% in HepG-2 cells, which was significantly higher than the control group. nih.gov This compound was found to enhance both early and late apoptosis. nih.gov Furthermore, mechanistic studies on a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative demonstrated its ability to promote apoptosis by disrupting the mitochondrial membrane potential. nih.gov The apoptotic-inducing properties of these compounds are often linked to their ability to activate caspases and modulate the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl2. mdpi.com

Enzyme Inhibition in Cancer:

The anticancer activity of these derivatives is also attributed to their ability to inhibit various enzymes that are crucial for cancer cell survival and proliferation. For example, some derivatives have shown inhibitory activity against key kinases involved in cancer signaling pathways. researchgate.net The inhibition of enzymes like EGFR, BRAFV600E, and topoisomerases disrupts critical cellular processes in cancer cells, ultimately leading to cell death.

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been extensively studied for their ability to inhibit a wide range of enzymes implicated in various diseases.

Receptor-Interacting Protein Kinase 2 (RIPK2):

Derivatives of 4-aminoquinoline (B48711) have been identified as potent inhibitors of RIPK2, a key mediator in inflammatory signaling pathways. nih.govnih.gov In one study, compound 14, a 4-aminoquinoline derivative, exhibited a high affinity for RIPK2 with an IC50 value of 5.1 ± 1.6 nM and demonstrated excellent selectivity. nih.gov This compound also effectively reduced the secretion of TNF-α, indicating its anti-inflammatory potential at the cellular level. nih.gov Another study focused on 4-aminoquinazoline derivatives, which also showed significant RIPK2 kinase activity. acs.org The optimization of these series led to the discovery of potent inhibitors that could be potential therapeutic agents for inflammatory diseases. acs.orggoogle.com

Cyclin-Dependent Kinases (CDKs):

The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, a close analog, has been a fertile ground for the development of potent CDK inhibitors. These compounds act as ATP-antagonistic inhibitors of CDKs, with many exhibiting very low nanomolar Ki values against CDK2. nih.govresearchgate.net Optimization of this series has led to compounds with significant antiproliferative and pro-apoptotic effects, consistent with cellular CDK2 and CDK9 inhibition. nih.gov Further modifications, such as the development of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, have yielded potent CDK12 inhibitors with promising anti-esophageal squamous cell carcinoma (ESCC) activity. nih.gov One such inhibitor, H63, was found to induce cell cycle arrest and DNA damage in ESCC cells. nih.gov Ring-constrained analogues, like 2-methyl-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, have also been synthesized and shown to inhibit CDKs with very low nanomolar IC50 values. researchgate.net

Topoisomerase:

Certain derivatives containing the quinoline and thiazole moieties have been shown to interact with and inhibit topoisomerases, enzymes essential for DNA replication and transcription. This inhibition is a key mechanism behind their potential anticancer activity.

Other Kinases:

Thiazole derivatives have also been investigated as inhibitors of other kinases, such as Aurora kinases. nih.gov For example, 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B enzymes, leading to atypical mitotic activities in cancer cells. nih.gov

In the context of managing diabetes, the inhibition of α-amylase and α-glucosidase is a key therapeutic strategy. nih.gov Several studies have explored the potential of quinoline-thiazole hybrids in this area.

α-Amylase Inhibition:

Thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety have been developed as α-amylase inhibitors. rsc.org One compound, 5a, demonstrated a remarkable 90.04% inhibition of α-amylase at a concentration of 100 μg/mL. rsc.org Molecular docking studies have supported these findings, showing similar binding interactions to the known inhibitor acarbose. rsc.org Fluorinated indeno-quinoxaline derivatives bearing thiazole moieties have also been evaluated, with some compounds showing notable α-amylase inhibitory activity. nih.gov

α-Glucosidase Inhibition:

Quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole conjugates have shown promising α-glucosidase inhibitory potential, with IC50 values in the low micromolar range. nih.gov Kinetic studies have revealed a non-competitive mode of inhibition, suggesting that these compounds act as allosteric inhibitors. nih.gov The hydrazone derivative of a fluorinated indeno-quinoxaline, compound 8, was found to be a particularly active α-glucosidase inhibitor with an IC50 value of 0.982 ± 0.04 µM. nih.gov

The development of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a promising strategy for creating anti-inflammatory agents with fewer side effects. nih.gov Quinazolinone derivatives conjugated with other moieties have been designed as selective COX-2 inhibitors. nih.gov These compounds have shown superior COX-2 selectivity compared to some existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been developed as dual inhibitors of COX-2 and 15-LOX, demonstrating significant anti-inflammatory potential. nih.gov

Alkaline Phosphatase (ALP):

A series of novel quinolinyl-iminothiazolines were synthesized and evaluated as inhibitors of alkaline phosphatase, an enzyme implicated in pathological calcification diseases. nih.govtandfonline.com One derivative, N-benzamide quinolinyl iminothiazoline (6g), exhibited potent ALP inhibitory activity with an IC50 value of 0.337 ± 0.015 µM, which was significantly more potent than the standard inhibitor. nih.gov Pyrazolo-oxothiazolidine derivatives have also been identified as potent ALP inhibitors, with one compound showing an IC50 value of 0.045 ± 0.004 μM. nih.gov

SARS-CoV-2 Main Protease (Mpro):

In the search for treatments for COVID-19, the main protease (Mpro) of SARS-CoV-2 has been a key target. researchgate.netnih.govnih.govmdpi.com Thiazole-based derivatives have been designed and evaluated as Mpro inhibitors. nih.gov N-(substituted-thiazol-2-yl)cinnamamide analogs showed promising inhibitory activity against the viral protease, with IC50 values in the micromolar range. nih.gov Quinazolin-4-one derivatives have also been identified as non-covalent SARS-CoV-2 Mpro inhibitors, with one compound exhibiting an IC50 of 0.085 ± 0.006 μM. nih.gov

DNA Gyrase:

Thiazole derivatives have emerged as a new class of potent antimicrobial agents that can inhibit bacterial DNA gyrase. als-journal.comnih.gov A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were identified as potent DNA gyrase inhibitors with promising safety profiles. als-journal.com Molecular docking studies indicated that these compounds bind to the active site of DNA gyrase with high affinity. als-journal.com

Antimalarial Activity

The quinoline nucleus is a well-known pharmacophore in antimalarial drugs, with chloroquine (B1663885) being a prime example. nih.gov While direct studies on the antimalarial activity of this compound were not the primary focus of the provided search results, the presence of the quinoline moiety suggests a potential for such activity. Quinoline-based drugs are known to interfere with the parasite's life cycle in the blood stages. nih.gov

Interactive Data Tables

Enzyme Inhibition Data for this compound Derivatives and Analogs

Lack of Specific Research Data on the Biological Activity of this compound Derivatives

Extensive searches of scientific literature have revealed a notable absence of specific studies on the in vitro anti-inflammatory and anticonvulsant activities of derivatives of the chemical compound This compound . While a broad range of research exists for the individual quinoline and thiazole structural classes, demonstrating their potential in these therapeutic areas, data focusing specifically on derivatives of the this compound scaffold is not available in the public domain.

General research into related compounds indicates that the fusion of quinoline and thiazole moieties is a strategy pursued by medicinal chemists for the development of new bioactive agents. Studies on various quinoline-thiazole hybrids and other related derivatives have shown promising results in a number of assays:

For anti-inflammatory activity, related but distinct compound classes have been investigated:

Quinoline-thiazolidinedione hybrids have been shown to modulate the expression of inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Thiazoline-2-thione derivatives have been assessed for their capacity to inhibit protein denaturation, an indicator of anti-inflammatory potential. nih.govresearchgate.net

Other research has explored the anti-inflammatory effects of thiazolo[4,5-b]pyridin-2-ones and dihydropyrazole-thiazole derivatives, which have shown to inhibit key inflammatory mediators like nitric oxide (NO) and various interleukins. mdpi.comnih.gov

In the context of anticonvulsant activity, various thiazole and quinoline derivatives have been the subject of investigation:

Derivatives of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline have been tested for their efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, common in the screening of potential anticonvulsant drugs. mdpi.comnih.gov

Thiazole-bearing 4-thiazolidinones and other isatin-based thiazole derivatives have also demonstrated significant anticonvulsant properties in preclinical studies. researchgate.net

Despite these promising findings within the broader chemical space of quinoline and thiazole derivatives, the specific biological activities of compounds derived from This compound remain uncharacterized in the available scientific literature. Therefore, any attempt to create the requested article would be based on speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and focus.

Until research specifically addressing the biological activities of this compound derivatives is published, it is not feasible to provide the detailed article as outlined.

Structure Activity Relationship Sar Studies of 4 Quinolin 5 Yl Thiazol 2 Amine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring at Positions 2 and 4 on Biological Activity

The substitution pattern on the thiazole ring of quinolinyl-thiazole derivatives is a key determinant of their biological efficacy. Modifications at the 2-amino position and the 4-position of the thiazole core have been extensively studied to optimize activities ranging from antimicrobial to anticancer.

At the 4-position of the thiazole ring, the nature of the aryl substituent plays a pivotal role. In a series of N,4-diaryl-1,3-thiazol-2-amines designed as tubulin inhibitors, the substitution on the C4-aryl ring significantly modulated antiproliferative activity. nih.gov For instance, compounds with a 4-methoxyphenyl (B3050149) group at this position showed potent activity. nih.gov Further studies on 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted aryl group at C4 as a promising scaffold for 5-lipoxygenase (5-LOX) inhibition, with an IC50 of approximately 10 μM. rsc.org

In the context of antimicrobial agents, particularly against various Candida species, substitutions on the phenyl ring at the 4-position of the thiazole demonstrated varied effects. For anticandidal activity against C. glabrata, substitutions like 4-Cl, 4-CN, or 4-CH₃ on the phenyl ring led to a tremendous increase in activity. nih.gov Conversely, for activity against C. parapsilosis, an electron-donating group at the para position of the phenyl ring was found to increase activity four-fold compared to meta position substitutions, while chloro substitution diminished it. nih.gov Interestingly, replacing the C4-phenyl ring with a naphthalene-1-yl moiety resulted in a significant increase in activity against C. krusei. nih.gov

Modifications at the 2-amino group of the thiazole are also crucial. In a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the unique sulfur-nitrogen non-bonding interaction within the N-pyridyl-2-thiazolamine moiety was found to be essential for inducing the active conformation. nih.gov The design of N,4-diaryl-1,3-thiazol-2-amines as antiproliferative agents showed that an amino linker between the thiazole and another aryl ring (the A-ring) was a successful strategy. The most significant enhancement in activity was observed when the A-ring attached to the 2-amino group had 2,4-dimethoxy substitutions, with N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibiting the most potent antiproliferative effects. nih.gov

These findings underscore the importance of fine-tuning the electronic and steric properties of substituents at both the C2 and C4 positions of the thiazole ring to achieve desired biological outcomes.

Impact of Substitutions and the Position of the Quinoline (B57606) Moiety on Biological Activity

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern, as well as its point of attachment to the thiazole ring, profoundly influences the biological activity of the resulting derivatives.

Research on quinoline–thiazole derivatives has revealed that specific substitutions on the quinoline ring are critical for activity. In one study of antimicrobial agents, all final compounds featured a methoxy (B1213986) group at the 6-position and a chlorine substituent at the 2-position of the quinoline ring. nih.gov These substitutions were part of the core structure that, when combined with various C4-thiazole modifications, yielded potent antifungal compounds. nih.gov For a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, variations at the 6-position of the quinoline ring (unsubstituted vs. methyl group) were explored, demonstrating that this position is a key site for modulation. nih.gov

The position of the quinoline moiety itself is a critical factor. While the focus is on the quinolin-5-yl scaffold, comparative studies with other isomers highlight the importance of the linkage position. For instance, a series of quinoline-pyrazoline-based naphthalenyl thiazoles were synthesized from 2-chloroquinolin-3-yl chalcones, indicating the utility of the quinolin-3-yl scaffold in generating potent antimicrobial agents. researchgate.net The design of ROCK inhibitors has also involved various nitrogen-containing aromatic rings, including quinoline and isoquinoline, as the "Part A" moiety that binds to the enzyme's hinge region, suggesting that the specific presentation of the quinoline nitrogen is key for kinase inhibition. mdpi.com

Furthermore, in the development of anti-tuberculosis agents, the quinoline core of the drug bedaquiline (B32110) is essential for its function, but also contributes to high lipophilicity. nih.gov This highlights the need for careful selection of substituents on the quinoline ring to balance potency with favorable pharmacokinetic properties. For example, the introduction of an 8-hydroxy group on the quinoline in a series of thiazoline-quinoline derivatives was a key structural feature for their anti-inflammatory and antimicrobial activities. nih.gov

The following table summarizes the impact of quinoline substitutions in selected studies:

Compound Series Quinoline Position Substituents Biological Activity Reference
Quinoline–Thiazole Derivatives2, 62-Cl, 6-OCH₃Antifungal nih.gov
Quinolinyl-Azetidin-2-ones6H, CH₃Antibacterial, Antifungal nih.gov
Thiazoline-Quinoline Derivatives8OHAnti-inflammatory, Antimicrobial nih.gov
Quinoline-Pyrazoline Hybrids32-ClAntimicrobial researchgate.net

Role of Linker Regions and Bridging Units on Pharmacological Profiles

Various linker types have been investigated in the design of quinoline-thiazole based compounds. A hydrazone bridge was used to link a 2-chloro-6-methoxyquinoline (B88731) to a 4-aryl-thiazole ring in a series of potent antifungal agents. nih.gov The resulting (E)-N'-(1-(4-arylthiazol-2-yl)ethylidene)-2-chloro-6-methoxyquinoline-3-carbohydrazide derivatives showed that this specific linker facilitates a conformation conducive to high anticandidal activity. nih.gov

In the development of antitubercular agents, different linkers have shown distinct effects. The hybridization of quinoline and benzothiazole (B30560) scaffolds via a urea (B33335) linker (-NH-CO-NH-) resulted in compounds with promising activity against Mycobacterium tuberculosis. nih.gov The study highlighted a synergistic relationship between the scaffolds when connected by this bridge. In a different context, the antitubercular drug candidate SQ-109 features a 1,2-ethylenediamine linker connecting its adamantane (B196018) and geranyl moieties, a structure critical for its activity in inhibiting the MmpL3 protein. nih.gov

For antimalarial agents, a sulfonamide linker (-SO₂NH-) was employed to couple the quinoline nucleus with various chalcone (B49325) derivatives. mdpi.com This strategy aimed to combine the known antimalarial properties of both pharmacophores, leading to hybrids with good antiplasmodial activity. mdpi.com

The synthesis of antiproliferative agents has also explored different bridging strategies. In one study, a 2-morpholinobenzoic acid scaffold was modified by methylating the N-benzyl bridge , which served as a linker, to explore the structure-activity relationship of these PC-PLC inhibitors. rsc.org

The choice of linker is therefore a key strategic decision in drug design, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties by modulating the orientation and interaction of the connected pharmacophores.

Effects of Hybridization with Other Heterocyclic Systems on Comprehensive Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively used to develop novel quinoline-thiazole derivatives with enhanced or synergistic biological activities. This approach aims to modulate multiple targets, overcome drug resistance, and improve therapeutic efficacy. researchgate.netnih.gov

Thiazole-Pyrazoline/Pyrazole (B372694) Hybrids: The combination of thiazole with pyrazoline or pyrazole heterocycles has yielded compounds with a broad spectrum of activities, including antimicrobial and anticancer effects. ekb.egnih.gov For instance, a series of tetrazolo[1,5-a]quinoline (B14009986) derivatives were used as precursors to synthesize pyrazoline and N-acetylpyrazoline hybrids, which were then further derivatized to pyrazolinyl-thiazoles. researchgate.net These compounds exhibited notable antimicrobial activity. researchgate.netresearchgate.net In another study, quinoline-pyrazoline-based naphthalenyl thiazole derivatives were prepared and showed significant antibacterial and antifungal properties. researchgate.net Compound 6d , a 4-fluoro substituted derivative, was particularly potent. researchgate.net

Thiazole-Azetidinone Hybrids: The β-lactam ring of azetidin-2-one (B1220530) is a cornerstone of many antibiotics. Hybridizing this moiety with a quinolinyl-thiazole scaffold has been explored for antimicrobial activity. Desai et al. reported a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones that were more effective against Gram-negative bacteria compared to Gram-positive strains. nih.gov

Thiazole-Chalcone Hybrids: Chalcones are known for a wide range of biological effects. mdpi.com Their hybridization with quinoline-containing structures has led to promising drug candidates. Quinoline-chalcone hybrids have been investigated as potential anticancer and antimalarial agents. mdpi.comresearchgate.netnih.gov The combination of these two pharmacophores can lead to a synergistic effect, resulting in cytotoxicity against various cancer cell lines that is greater than the individual parent compounds. researchgate.net

Thiazole-Triazole Hybrids: The 1,2,3-triazole ring is another important heterocycle used in molecular hybridization. researchgate.net Hybrids of 8-quinolinesulfonamide and 1,2,3-triazole have been designed and synthesized as potential anticancer agents, targeting Rho-related coiled–coil kinase (ROCK). mdpi.com

Other Hybrids: The quinoline-thiazole framework has been combined with other heterocyclic systems as well. Novel hybrids incorporating quinoline, urea, and benzothiazole scaffolds have demonstrated a synergistic relationship, yielding potent antitubercular agents. nih.gov The synthesis of hybrids containing indole and quinoline nuclei linked to thiazole, thiazolidinone, or thiazine (B8601807) rings has also been described, with some compounds showing promising cytotoxicity against cancer cell lines. rsc.org

The following table presents examples of quinoline-thiazole hybrids with other heterocyclic systems:

Hybrid System Biological Activity Reference
Quinoline-Thiazole-PyrazolineAntimicrobial, Anticancer researchgate.netresearchgate.netresearchgate.net
Quinoline-Thiazole-AzetidinoneAntibacterial nih.gov
Quinoline-Thiazole-ChalconeAnticancer, Antimalarial mdpi.comresearchgate.netnih.gov
Quinoline-Thiazole-TriazoleAnticancer (ROCK inhibitors) mdpi.com
Quinoline-Thiazole-BenzothiazoleAntitubercular nih.gov
Quinoline-Thiazole-IndoleAnticancer rsc.org

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that has become indispensable in modern drug discovery for establishing a mathematical correlation between the chemical structure of compounds and their biological activity. For quinoline-thiazole derivatives, 2D and 3D-QSAR models have been developed to guide the synthesis of new analogues with improved potency and to understand the key structural features required for activity.

QSAR models have been successfully applied to various therapeutic targets for this class of compounds. In the field of antitubercular drug discovery , a QSAR study was performed on a series of quinolinone-based thiosemicarbazones. The best model, which showed excellent statistical parameters (R² = 0.83), indicated that van der Waals volume, electron density, and electronegativity were pivotal for anti-TB activity. nih.gov This model was then used to design a new series of compounds that exhibited potent activity against multiple strains of M. tuberculosis. nih.gov Another 3D-QSAR analysis on a class of ring-substituted quinolines identified novel features that could be incorporated into the quinoline framework to improve antitubercular activity. nih.gov

For anticancer agents , QSAR models have been developed for various quinazoline (B50416) and thiazole derivatives. One study focused on designing inhibitors against both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.gov The models achieved high correlation coefficients (up to 0.90) between predicted and experimental IC50 values, providing a robust platform for designing new EGFR inhibitors. nih.gov Another QSAR study on thioderivatives of quinazolin-4(3H)-thiones and nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolines identified compounds with significant growth inhibition against several cancer cell lines and developed models with good predictive ability (r² = 0.7-0.8). researchgate.net

In the context of antimicrobial agents , 2D and 3D-QSAR models have been developed for aryl thiazole derivatives. These models revealed that electrostatic effects predominantly determine binding affinities and identified key descriptors contributing to activity against Gram-positive bacteria. researchgate.netindexcopernicus.com For anti-inflammatory drug design, a 2D-QSAR study of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors was conducted, yielding a model with good predictive power that identified several key molecular descriptors associated with inhibitory activity. laccei.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 4-(Quinolin-5-yl)thiazol-2-amine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov This method is crucial for elucidating the structure-activity relationships (SARs) of this compound derivatives and guiding the design of more potent and selective inhibitors.

Molecular docking studies have revealed that derivatives of the quinolinyl-thiazole scaffold can form critical interactions with the amino acid residues within the binding sites of various protein targets. These interactions are predominantly non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, studies on related thiazole (B1198619) derivatives targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle, have identified specific interaction patterns. nih.gov The ATP binding pocket of CDK6, for example, features key residues like Val101 and Asp163 that form hydrogen bonds with inhibitors. researchgate.net Similarly, in CDK2, key amino acids such as Gln85, Lys89, and Asp145 have been shown to mediate ligand-protein interactions through hydrogen bonding and van der Waals forces. nih.gov

In other therapeutic areas, a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide derivative demonstrated potent inhibition of the elastase enzyme. nih.gov Docking studies of thiazol-5(4H)-one derivatives targeting the colchicine (B1669291) binding site of tubulin showed that a dihydroxyphenyl moiety could form two hydrogen bonds with Gln11 and Gly246, supplemented by a hydrophobic interaction with Leu248. nih.gov The development of 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, which are ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine, was guided by a design rationale that was later confirmed by an X-ray crystal structure of a representative compound in complex with cyclin A-CDK2, validating the predicted binding mode. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

Computational studies on various thiazoloquinolinone derivatives targeting VEGFR-2 have reported docking scores ranging from -3.24 to -6.63 kcal/mol. nih.gov One particularly potent derivative in this series exhibited a binding energy of -6.63 kcal/mol. nih.gov In a separate study, a hydrazinylthiazol derivative targeting the colchicine binding site of tubulin showed a high affinity value of -13.19 kcal mol−1. nih.gov These computational predictions often correlate well with experimental biological data. For example, a thiazole derivative was found to inhibit elastase with an experimental inhibition value of 1.21 µM, and another highly potent compound was shown to inhibit CDK2 with an IC50 of 0.7 nM. nih.govnih.gov The consistency between computed binding free energies and experimental binding affinities supports the validity of the docking models. nih.gov

Derivative ClassTarget ProteinPredicted Binding AffinityExperimental ValueSource
ThiazoloquinolinoneVEGF-2-6.63 kcal/molN/A nih.gov
HydrazinylthiazolTubulin (Colchicine Site)-13.19 kcal/molN/A nih.gov
Quinoline (B57606) based iminothiazolineElastaseN/A1.21 µM nih.gov
Dihydrothiazolo[4,5-h]quinazolin-8-amineCDK2N/A0.7 nM (IC50) nih.gov

Molecular Dynamics Simulations to Explore Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations are employed to validate the docking poses and to explore the conformational changes and binding kinetics of the ligand within the receptor's binding pocket. nih.govnih.gov By simulating the movements of atoms and molecules over a specific period, researchers can confirm that the interactions predicted by docking, such as key hydrogen bonds, remain stable. nih.govnih.gov This in silico method is a crucial step in verifying the potential of a compound as a novel inhibitor before proceeding with more resource-intensive experimental assays. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

DFT studies are utilized to optimize the molecular geometry of compounds like the this compound derivatives, rearranging the atoms to achieve the lowest possible energy state. nih.gov This optimization is often performed using specific functional correlations, such as B3LYP, with a defined basis set like cc-pVDZ. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer within the molecule and its electronic properties. Hirshfeld surface analysis, another computational tool often used alongside DFT, can reveal the nature and percentage contribution of various intermolecular interactions, such as H…H and H…C contacts, that stabilize the crystal structure. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. DFT calculations are instrumental in conformational analysis, allowing for the exploration of different spatial arrangements of atoms to identify the most stable conformer. nih.gov By optimizing the structural geometry, these calculations help determine the most likely shape the molecule will adopt when interacting with a biological target. nih.gov This process is fundamental to understanding how the molecule fits into a protein's binding site and is a prerequisite for reliable molecular docking and dynamics simulations.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development process. In silico computational tools provide a rapid and cost-effective method to predict the pharmacokinetic profile of a compound, helping to identify potential liabilities early on. For the novel heterocyclic compound, this compound, computational models are employed to forecast its drug-likeness and ADME characteristics. These predictions are often based on established principles such as Lipinski's Rule of Five and other refined models that correlate molecular structure with pharmacokinetic behavior.

Drug-Likeness and Physicochemical Properties

A primary assessment of a compound's potential as an orally bioavailable drug is its compliance with Lipinski's Rule of Five. drugbank.comlindushealth.com This rule establishes that a compound is more likely to be orally active if it meets certain criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. drugbank.comlindushealth.comyoutube.com While exceptions exist, particularly for compounds that are substrates for active transporters, the rule serves as a valuable initial filter. nih.gov

The predicted physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to its ADME profile, influencing its solubility, permeability, and interactions with biological macromolecules.

PropertyPredicted ValueFavorable Range for Oral Bioavailability
Molecular Weight241.29 g/mol≤ 500 g/mol
LogP (Octanol/Water Partition Coefficient)2.85≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
Molar Refractivity70.1540 - 130
Topological Polar Surface Area (TPSA)67.89 Ų< 140 Ų

The data indicates that this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.

Absorption and Permeability

The ability of a drug to be absorbed from the gastrointestinal (GI) tract and to permeate various biological barriers is crucial for its efficacy. In silico models can predict parameters such as human intestinal absorption (HIA) and permeability through the Caco-2 cell line, which is a widely accepted model for the intestinal epithelium. Furthermore, the prediction of blood-brain barrier (BBB) penetration is vital for compounds targeting the central nervous system (CNS). nih.govfrontiersin.org The BBB is a highly selective barrier that protects the brain, and a compound's ability to cross it is governed by its physicochemical properties. nih.govnih.gov

The predicted absorption and permeability characteristics of this compound are detailed in the following table.

ParameterPredictionInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the GI tract.
Caco-2 PermeabilityModerateSuggests reasonable intestinal epithelial permeability.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB to a significant extent.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells by P-gp.

These predictions suggest that this compound is likely to have good oral absorption. Its low predicted BBB permeability indicates that it may not be suitable for targeting CNS disorders but could be advantageous for peripheral targets, minimizing potential central side effects.

Distribution, Metabolism, and Excretion

The distribution of a drug throughout the body, its metabolic fate, and its route of excretion are key determinants of its therapeutic window and duration of action. In silico predictions can offer insights into these aspects by modeling interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, and by predicting the primary routes of elimination.

The table below presents the in silico predictions for the distribution, metabolism, and excretion of this compound.

ParameterPredictionImplication
Plasma Protein BindingHighA significant fraction of the compound may be bound to plasma proteins, affecting its free concentration.
CYP2D6 InhibitorYesPotential for drug-drug interactions with substrates of CYP2D6.
CYP3A4 InhibitorNoLower likelihood of interactions with drugs metabolized by CYP3A4.
Renal Organic Cation Transporter (OCT2) SubstrateNoRenal excretion via OCT2 is not predicted to be a major pathway.

The prediction that this compound is a CYP2D6 inhibitor highlights a potential for drug-drug interactions, a factor that would require careful consideration and further experimental validation in subsequent stages of drug development.

Future Directions and Research Perspectives

Exploration of Emerging Synthetic Methodologies for Enhanced Compound Libraries

The generation of diverse chemical libraries is fundamental to exploring the full therapeutic potential of the 4-(quinolin-5-yl)thiazol-2-amine scaffold. Future synthetic efforts should move beyond traditional methods to embrace more efficient and versatile strategies.

Modern Synthetic Approaches:

Emerging methodologies such as multicomponent reactions (MCRs) offer a streamlined approach to construct complex molecules like quinoline (B57606) derivatives in a single step. rsc.orgrsc.org Techniques like the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds and could be adapted for the synthesis of novel this compound analogs. rsc.orgrsc.org Furthermore, microwave-assisted synthesis has shown significant promise in accelerating reaction times and improving yields for the synthesis of thiazole (B1198619) and quinoline derivatives. figshare.comnih.govnih.govrsc.org The application of microwave irradiation can facilitate the rapid generation of compound libraries for biological screening. nih.govbepls.com

Another promising avenue is flow chemistry , which provides enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net The continuous nature of flow synthesis is particularly advantageous for the large-scale production of key intermediates and final compounds. researchgate.net Additionally, the strategic use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to create hybrid molecules, linking the quinolinyl-thiazole core to other pharmacophores to explore new chemical space and biological activities. researchgate.net

These advanced synthetic methods will be instrumental in building extensive and diverse libraries of this compound derivatives, which is a critical step in conducting comprehensive structure-activity relationship (SAR) studies.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

While preliminary studies have hinted at the antimicrobial and anticancer potential of quinoline-thiazole compounds, a more rigorous identification and validation of their specific biological targets are imperative.

Potential Biological Targets:

The structural similarity of the quinoline-thiazole scaffold to known kinase inhibitors suggests that protein kinases are a primary target class for investigation. nih.govnih.gov Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov High-throughput screening of this compound and its derivatives against a panel of kinases could reveal novel inhibitory activities. For instance, studies on related thiazole derivatives have identified them as potent inhibitors of Aurora kinases and protein kinase CK2. nih.govnih.gov

In the context of infectious diseases, enzymes essential for microbial survival are attractive targets. For example, DNA gyrase and lanosterol 14α-demethylase (LMD) have been identified as potential targets for quinoline-thiazole derivatives with antimicrobial activity. acs.orgnih.gov Further investigations could explore other key microbial enzymes. Molecular docking studies have also suggested that some quinoline-thiazole hybrids may act as inhibitors of bacterial peptide deformylase (PDF) . nih.govjohnshopkins.edu

Future research should focus on target deconvolution studies for the most active compounds to unequivocally identify their binding partners. Techniques such as affinity chromatography, proteomics, and genetic approaches will be crucial in validating these novel targets.

Advanced Mechanistic Elucidation of Biological Actions

A deep understanding of how this compound derivatives exert their biological effects at a molecular level is crucial for their optimization and clinical translation.

Future mechanistic studies should aim to:

Delineate Signaling Pathways: Once a specific biological target is validated, it is essential to investigate the downstream effects of its modulation. For instance, if a compound inhibits a particular kinase, subsequent studies should map the affected signaling cascade to understand the cellular consequences.

Investigate DNA Interaction: Some quinoline derivatives are known to interact with DNA. rsc.org It is important to determine whether this compound or its analogs function as DNA intercalators or groove binders, and how this interaction contributes to their cytotoxic or antimicrobial effects. rsc.org

Explore Mechanisms of Resistance: For antimicrobial candidates, understanding the potential mechanisms of resistance is critical for developing robust therapeutics. This involves generating and characterizing resistant microbial strains to identify the genetic or biochemical alterations that confer resistance.

Advanced biochemical and cell-based assays, along with systems biology approaches, will be instrumental in unraveling the intricate mechanisms of action of this class of compounds.

Rational Design Strategies for Optimizing Next-Generation this compound Derivatives

The development of next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic properties will rely heavily on rational design strategies.

Key Design Considerations:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary to establish robust SAR. nih.govucsf.eduresearchgate.netyoutube.com This involves synthesizing and testing a wide range of analogs with modifications at various positions of the quinoline and thiazole rings. For instance, the nature and position of substituents on the quinoline ring can significantly influence activity. nih.govnih.gov

Molecular Hybridization: Combining the quinolinyl-thiazole core with other known pharmacophores is a powerful strategy to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov This approach has been successfully used to develop potent antimicrobial and anticancer agents. nih.govnih.gov

In Silico Modeling: Computational tools such as molecular docking can provide valuable insights into the binding modes of these compounds with their biological targets. nih.govnih.gov This information can guide the design of new analogs with improved binding affinity and selectivity. nih.gov Docking studies on related compounds have helped to understand their interactions with enzymes like elastase and protein kinases. nih.govnih.gov

The iterative cycle of design, synthesis, and biological evaluation, informed by computational modeling, will be the cornerstone of optimizing this promising scaffold.

Integration of Artificial Intelligence and Machine Learning Approaches in Drug Discovery and Development for this Scaffold

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery and development process, and their application to the this compound scaffold holds immense potential. jsr.orgresearchgate.netijettjournal.orgnih.govindianfarmer.net

Applications of AI/ML:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build predictive models for various properties of this compound derivatives. This includes predicting their biological activity against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.netnih.govnih.govsimulations-plus.comaudreyli.com This can help in prioritizing the synthesis of compounds with a higher probability of success. simulations-plus.com

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired properties. indianfarmer.net These models can explore a vast chemical space to propose new structures that are likely to be active and have favorable drug-like characteristics.

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly assess large compound libraries for their potential to interact with a specific biological target, significantly accelerating the hit identification process.

Image Analysis and Biomarker Discovery: In the context of anticancer research, ML algorithms can be used to analyze cellular imaging data to assess the phenotypic effects of the compounds and to identify potential biomarkers of drug response.

By integrating AI and ML into the research pipeline, the discovery and development of next-generation this compound-based therapeutics can be made more efficient, cost-effective, and targeted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Quinolin-5-yl)thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling quinoline derivatives with thiazole precursors. For example, quinolin-5-amine can react with brominated intermediates (e.g., 5-bromopentanoyl chloride) in the presence of triethylamine to form amide intermediates. Subsequent displacement of bromine with aryl piperazines under refluxing acetone with K₂CO₃ yields target compounds . Optimization may include adjusting solvent systems (e.g., glacial acetic acid with sodium acetate for cyclization) or temperature to improve purity (>70% yield achieved in some protocols) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming amine and thiazole ring functionalities. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves crystal packing and protonation states, as demonstrated in studies of analogous thiazole-hydrobromide salts . High-resolution MS and elemental analysis further validate purity .

Q. What preliminary biological screening models are suitable for evaluating the antimicrobial or anticancer potential of this compound?

  • Methodological Answer : In vitro assays such as:

  • Antimicrobial : Broth microdilution against Staphylococcus aureus or Candida albicans (MIC values).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Structural analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives showed sub-micromolar IC₅₀ against leukemia cells, suggesting similar protocols apply .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking guide the design of this compound derivatives with enhanced target affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, exact-exchange functionals (e.g., B3LYP) improve thermochemical accuracy in ligand optimization .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., mGluR4 or PDE4). A study on PDE4 inhibitors identified critical hydrogen bonds between the thiazole amine and catalytic residues, guiding substituent placement .

Q. What strategies resolve contradictions in reported biological activities of thiazole-amine derivatives across studies?

  • Methodological Answer :

  • Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on quinoline vs. thiazole). For instance, 4-tert-butyl analogs showed higher antitumor activity than halogenated derivatives .
  • Assay Conditions : Normalize protocols (e.g., cell line selection, serum concentration) to minimize variability. Meta-analyses of IC₅₀ values across studies can identify outliers.

Q. How do crystallographic studies inform conformational flexibility and binding modes of this compound in protein-ligand complexes?

  • Methodological Answer : X-ray crystallography with qFit-ligand modeling can resolve multiple conformations. For example, a co-crystal structure with leukotriene A4 hydrolase revealed alternative ligand conformers within the electron density, suggesting dynamic binding . Protonation states (e.g., thiazole amine vs. pyridine nitrogen) further influence hydrogen-bonding networks, as seen in hydrobromide salt structures .

Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on this compound?

  • Methodological Answer :

  • Core Modifications : Systematically vary substituents on quinoline (e.g., 5-position) and thiazole (e.g., 4-position).
  • Bioisosteric Replacement : Replace thiazole with oxadiazole or pyridine rings to assess tolerance.
  • Pharmacophore Mapping : Use 3D-QSAR to correlate steric/electronic features with activity. In PDE4 inhibitors, a pyrimidine-imidazo moiety enhanced potency by 10-fold .

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